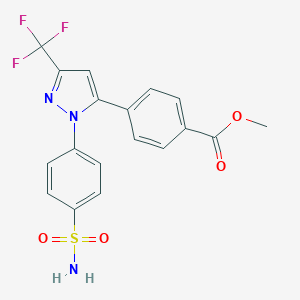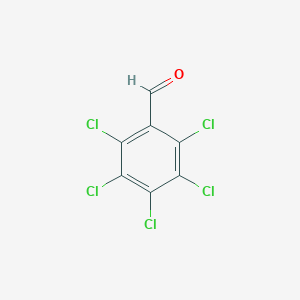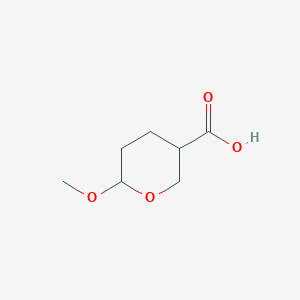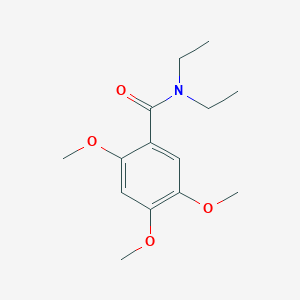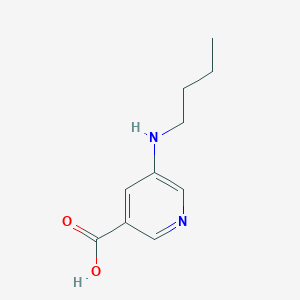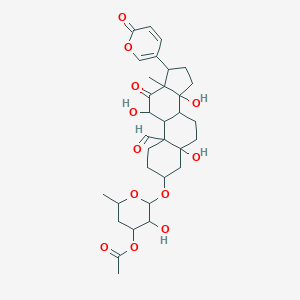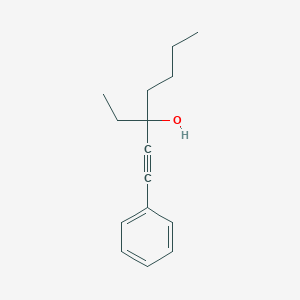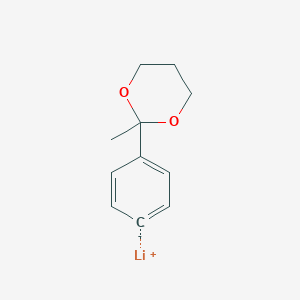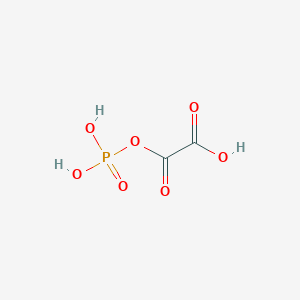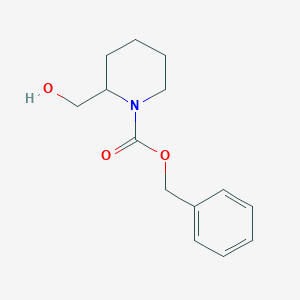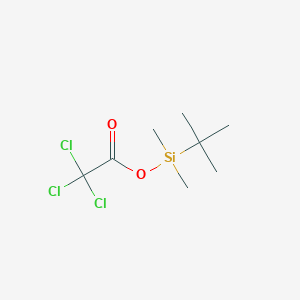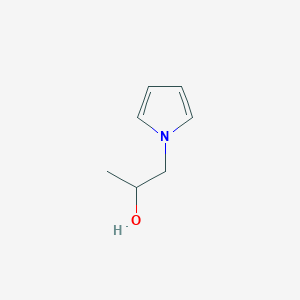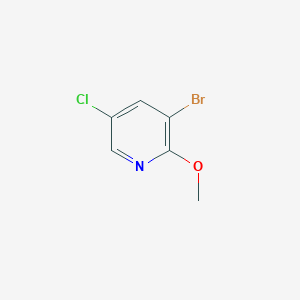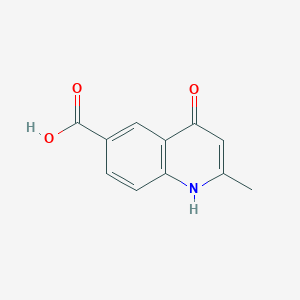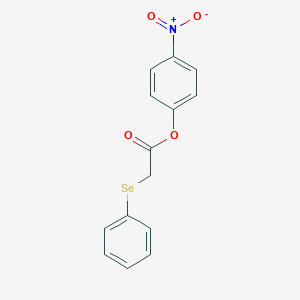
4-Nitrophenyl(phenylselenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl(phenylselenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method that involves the reaction between 4-nitrophenol and phenylselenyl chloride. The resulting compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
作用机制
The mechanism of action of 4-Nitrophenyl(phenylselenyl)acetate is complex and involves a range of chemical reactions. The compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This reaction results in the formation of a covalent bond between the compound and the nucleophile, which can be detected through a range of techniques, including mass spectrometry and UV-visible spectroscopy.
生化和生理效应
The biochemical and physiological effects of 4-Nitrophenyl(phenylselenyl)acetate are complex and varied. One of the most important effects of the compound is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.
实验室实验的优点和局限性
One of the main advantages of 4-Nitrophenyl(phenylselenyl)acetate is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful control of reaction conditions.
未来方向
There are a range of potential future directions for research involving 4-Nitrophenyl(phenylselenyl)acetate. One promising area of research involves the development of new methods for detecting the compound's reaction with nucleophiles, which could help researchers gain a more detailed understanding of the structure and function of proteins. Additionally, the compound's potential as an antioxidant may make it useful for preventing oxidative damage in a range of cell types, which could have important implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop safe and effective methods for its use in lab experiments.
合成方法
4-Nitrophenyl(phenylselenyl)acetate is synthesized through a reaction between 4-nitrophenol and phenylselenyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and requires careful control of temperature and reaction time to ensure that the desired product is obtained. The resulting compound can be purified through a range of techniques, including column chromatography and recrystallization.
科学研究应用
4-Nitrophenyl(phenylselenyl)acetate has a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanism of action of enzymes and other proteins. This is due to the fact that the compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. By studying the reaction between 4-Nitrophenyl(phenylselenyl)acetate and these nucleophiles, researchers can gain valuable insights into the structure and function of proteins.
属性
CAS 编号 |
104015-14-7 |
|---|---|
产品名称 |
4-Nitrophenyl(phenylselenyl)acetate |
分子式 |
C14H11NO4Se |
分子量 |
336.2 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-phenylselanylacetate |
InChI |
InChI=1S/C14H11NO4Se/c16-14(10-20-13-4-2-1-3-5-13)19-12-8-6-11(7-9-12)15(17)18/h1-9H,10H2 |
InChI 键 |
FLNINVYSBFZTTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
其他 CAS 编号 |
104015-14-7 |
同义词 |
4-nitrophenyl(phenylselenyl)acetate nitrophenyl-Ph-selenyl-Ac p-nitrophenyl(phenylselenyl)acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



